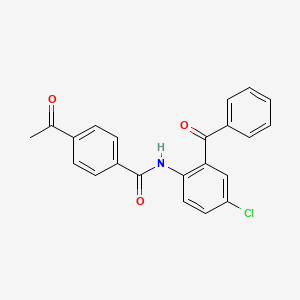

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3/c1-14(25)15-7-9-17(10-8-15)22(27)24-20-12-11-18(23)13-19(20)21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNSSSNINKLKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-benzoyl-4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as hydroxide (OH-), amines (NH2-), alkoxides (RO-)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Hydroxy derivatives, amino derivatives, alkoxy derivatives

Scientific Research Applications

Potential Therapeutic Applications

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide may be useful in treating a wide range of conditions:

- Depression

- Anxiety disorders

- Bipolar disorder

- Attention deficit hyperactivity disorder (ADHD)

- Stress-related disorders

- Psychotic disorders, such as schizophrenia

- Neurological diseases, such as Parkinson’s disease

- Neurodegenerative disorders, such as Alzheimer’s disease

- Epilepsy

- Migraine

- Hypertension

- Substance abuse

- Metabolic disorders, such as eating disorders

- Diabetes and diabetic complications

- Obesity

- Dyslipidemia

- Disorders of energy consumption and assimilation

- Disorders and malfunction of body temperature homeostasis

- Disorders of sleep and circadian rhythm

- Cardiovascular disorders

Related Compounds

Some benzamide derivatives have demonstrated anticancer properties by acting as inhibitors of cancer cell proliferation. N-(2-benzoyl-4-chlorophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the class of benzamides and has a combination of both benzamide and sulfonamide functionalities, which may provide enhanced biological activity compared to simpler derivatives. Its specific substitutions allow for targeted interactions within biological systems, potentially leading to improved efficacy in therapeutic applications.

Research on analogous compounds

Research on related compounds has shown that thiazoles, a class of heterocycles, have demonstrated anticancer activity . For instance, certain N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides have shown selectivity against mouse embryoblast and human lung adenocarcinoma cells . Additionally, some N-acylated 2-amino-5-benzyl-1,3-thiazoles have exhibited activity against human glioblastoma and human melanoma cells, possibly due to the presence of a benzofuran ring . Certain indole-linked thiazoles have also shown promising anticancer potential and cell line selectivity .

Other Applications

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and functional outcomes.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparisons

Synthetic Efficiency: The target compound exhibits high yields (81–94%) due to optimized sodium borohydride reduction and column chromatography . In contrast, thiazolidinone-containing derivatives (e.g., N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide) show lower yields (34–80%), likely due to the complexity of introducing sulfur-containing heterocycles .

Substituent Effects on Stability: N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide () forms reversibly under acidic conditions but degrades irreversibly in polar solvents. The acetyl group in the target compound may enhance stability by reducing nucleophilic susceptibility compared to the aminoacetamide moiety .

Biological Activity: Thiazolidinone derivatives (e.g., ) demonstrate significant antimicrobial activity, particularly with electron-donating groups (e.g., –OH, –NH2). The acetyl group (electron-withdrawing) in the target compound may reduce such activity but could improve metabolic stability .

Crystallographic and Spectroscopic Properties: Methoxy-substituted derivatives (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide) form hydrogen-bonded networks in crystal structures, whereas the acetyl group in the target compound may promote π-π stacking due to aromatic planarization . Fluorescence studies on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide suggest that electron-donating substituents enhance emission intensity, a property less pronounced in acetylated analogs .

Degradation Pathways: Unlike N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, which reverts to nordiazepam during extraction, the target compound’s acetyl group likely prevents such reversible transformations, highlighting the role of substituents in degradation kinetics .

Research Findings and Implications

- Synthetic Chemistry : The acetyl group facilitates high-yield synthesis but may require protective strategies during functionalization. Sodium borohydride reduction is critical for maintaining integrity .

- Drug Design: While electron-withdrawing acetyl groups may reduce antimicrobial efficacy, they could improve pharmacokinetic properties (e.g., half-life) compared to thiazolidinone derivatives .

- Analytical Characterization: LC-MS and NMR data () confirm structural distinctions between aminoacetamide and acetylated analogs, emphasizing the need for precise spectroscopic validation in quality control.

Biological Activity

4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide is a complex organic compound belonging to the class of benzamides, characterized by its unique structure that includes an acetyl group and two aromatic rings with a chlorine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Formula : C20H16ClN1O2

- Molecular Weight : 288.74 g/mol

- Structure : The compound features an acetyl group attached to a benzamide structure, which enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that this compound can effectively inhibit the growth of Gram-positive bacteria and fungi such as Candida albicans.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | High |

The antimicrobial action is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Antiproliferative (Anticancer) Properties

The compound has also been evaluated for its anticancer potential, particularly against breast cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells, leading to reduced cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| MDA-MB-231 | 10.2 |

The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development as an anticancer agent.

Toxicity Studies

Toxicity assessments using the freshwater cladoceran Daphnia magna have revealed varying levels of toxicity for different derivatives of benzamide compounds. While some derivatives exhibited moderate toxicity, 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide showed lower toxicity levels, indicating its potential safety profile for therapeutic applications.

| Compound | Toxicity Level |

|---|---|

| 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide | Low |

| Other Benzamide Derivatives | Moderate to High |

The biological activity of 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : In cancer cells, it promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

- Interaction with Biological Targets : The presence of the chlorine atom enhances its interaction with various biological targets, increasing its efficacy.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of synthesized benzamide derivatives, including 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide, demonstrated promising results against resistant strains of bacteria. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents.

- Cancer Cell Studies : In vitro experiments on breast cancer cell lines revealed that treatment with 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide resulted in significant inhibition of cell growth and induction of apoptosis, suggesting its role as a potential chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide, and how is its structural identity confirmed?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-amino-4-chlorophenol with acetylacetone to form a β-ketoimine intermediate, followed by benzoylation using benzoyl chloride derivatives (e.g., 4-acetylbenzoyl chloride) under anhydrous conditions .

- Step 2 : Purification via recrystallization or column chromatography.

Structural confirmation employs:

- NMR spectroscopy : H and C NMR to verify substituent positions and amide bond formation. For example, the acetyl group (δ ~2.6 ppm for CH) and aromatic protons (δ 7.2–8.1 ppm) are critical markers .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and acetyl C=O (~1700 cm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How is the crystal structure of 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide determined, and what software is used for refinement?

- Data collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 89–223 K) to minimize thermal motion artifacts. Mo Kα radiation (λ = 0.71073 Å) is commonly used .

- Refinement : SHELX suite (SHELXL/SHELXS) for solving and refining structures. Key steps include:

- Output : ORTEP diagrams (e.g., using ORTEP-3) to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers investigate the degradation pathways of 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide under acidic conditions?

- Experimental design :

- Incubate the compound in acidic aqueous solutions (pH ~3.0) and monitor degradation products over time using LC-MS/MS .

- Isotopic labeling (e.g., C or N) to track reversible transformations, such as hydrolysis of the amide bond.

- Key techniques :

- Reversed-phase HPLC : To separate degradation intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide analogs) .

- Kinetic studies : Plot concentration vs. time to determine rate constants and equilibrium shifts (e.g., during SPE extraction) .

Q. How should contradictions between crystallographic and spectroscopic data be resolved?

- Scenario : Discrepancies in bond lengths (X-ray) vs. NMR-derived dihedral angles.

- Resolution strategies :

- Cross-validate with DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental geometries .

- Check for twining or disorder in crystallographic data using the Flack parameter (x) to avoid false chirality-polarity conclusions .

- Re-examine NMR data for solvent effects or dynamic processes (e.g., rotameric equilibria) affecting chemical shifts .

Q. What methodologies are used to identify enzymatic targets of 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide in antibacterial studies?

- Target identification :

- Enzyme inhibition assays : Test against bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis. Measure IC values using fluorogenic substrates .

- Molecular docking : Use software like AutoDock Vina to predict binding modes to PPTase active sites (e.g., PDB: 3HI5) .

- Pathway analysis : RNA-seq or proteomics to assess downstream effects on lipid biosynthesis pathways .

Q. How can LC-MS methods be optimized for detecting 4-acetyl-N-(2-benzoyl-4-chlorophenyl)benzamide in complex biological matrices?

- Column selection : C18 columns (2.1 × 50 mm, 1.7 µm) for high-resolution separation.

- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) at 0.3 mL/min .

- Ionization settings : ESI+ mode with capillary voltage 3.5 kV, source temperature 150°C. Monitor [M+H] (exact mass calculated via HRMS) .

- Validation : Spike-and-recovery experiments in plasma/urine to assess matrix effects (<15% signal suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.